molecular formula C22H26ClN3O2 B2969850 N1-(2-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955775-17-4

N1-(2-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2969850
CAS RN: 955775-17-4
M. Wt: 399.92
InChI Key: OAIYBEYMGYYOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N1-(2-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, due to its complex structure, has potential applications in various fields of scientific research. For instance, the synthesis and characterization of similar compounds have been extensively studied to understand their chemical properties and potential uses. One study discusses the synthesis, characterization, and ethylene polymerization behavior of related nickel complexes, highlighting the influence of ligand structure on catalytic activity (Zhang, Hao, Sun, & Redshaw, 2011).

Pharmacological Applications

While direct research on this compound may be limited, similar compounds have been studied for their pharmacological effects. For example, compounds with related structures have been evaluated for their potential as orexin receptor antagonists, which play a role in sleep regulation (Dugovic et al., 2009).

Molecular Structure Analysis

The analysis of molecular structures, including rotational isomerism, is crucial in understanding the chemical and pharmacological properties of complex compounds. Research on similar compounds has explored this aspect, providing insights into the behavior of such molecules under different conditions (Atkinson, Judkins, & Patwardhan, 1979).

Antimicrobial Activity

Compounds related to this compound have been synthesized and assessed for their antimicrobial properties, showcasing the potential of such structures in contributing to the development of new antimicrobial agents (Ahmed et al., 2006).

Chemical Reactions and Catalysis

The involvement of similar compounds in chemical reactions and catalysis, such as palladium-assisted organic reactions, highlights their potential application in synthetic chemistry and industrial processes (Barr, Dyke, & Quessy, 1983).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-2-26-13-5-7-17-14-16(9-10-20(17)26)11-12-24-21(27)22(28)25-15-18-6-3-4-8-19(18)23/h3-4,6,8-10,14H,2,5,7,11-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIYBEYMGYYOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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